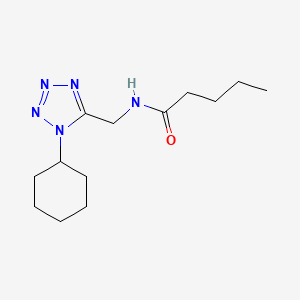

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)pentanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)pentanamide” is a compound that has been mentioned in the context of peptide research and therapeutics . It is a part of a class of compounds known as peptoids, which are α-peptide mimics where the backbone side chains attached to the α-carbon are moved to the backbone amide nitrogen atom .

Synthesis Analysis

The synthesis of this compound involves a solid phase synthesis of a cyclic peptoid bearing (1 H -tetrazol-5-yl)methyl as N-substituent . The monomeric Nosyl-protected N - (1-trityl-1 H -tetrazol-5-yl)methyl substituted glycine is used as a building block in the synthesis . This building block is accessed by a convenient synthesis involving a Click reaction of Nosyl-protected N - (cyanomethyl)glycine methyl ester and sodium azide .Scientific Research Applications

Medicinal and Pharmaceutical Applications

Tetrazole and its derivatives, including “N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)pentanamide”, play a very important role in medicinal and pharmaceutical applications . They are often used in the synthesis of various drugs due to their biological activity .

Click Chemistry

The compound is used in click chemistry approaches, which are a type of chemical synthesis . These approaches are eco-friendly and can be carried out under moderate conditions, with easy extractions and setup, and at a low cost .

Synthesis of Cyclic Peptoids

“N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)pentanamide” has been used in the solid phase synthesis of a cyclic peptoid . This process has been developed employing the monomer approach .

Synthesis of Polymorphs

The compound has been used in the synthesis of polymorphs B, C, and amorphous forms of the pharmaceutically active compound cilostazol . These polymorphs can be formed in pure form, in combination with each other, or together with other pharmaceutical agents .

Synthesis of Pyrrolo[2,1-a]pyrazine Scaffolds

A one-pot method has been developed for the synthesis of novel pyrrolo[2,1-a]pyrazine scaffolds using "N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)pentanamide" .

Cardioprotection

Cilostazol, a compound related to “N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)pentanamide”, is a phosphodiesterase type 3 (PDE III) inhibitor that activates cAMP-dependent protein kinase A (PKA) . The cAMP/PKA pathway potentiates the opening of mitochondrial Ca2+ -activated K+ (mitoKCa) channels and confers cardioprotection .

properties

IUPAC Name |

N-[(1-cyclohexyltetrazol-5-yl)methyl]pentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N5O/c1-2-3-9-13(19)14-10-12-15-16-17-18(12)11-7-5-4-6-8-11/h11H,2-10H2,1H3,(H,14,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMMFVPAVLLHXSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NCC1=NN=NN1C2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)pentanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Pyridin-4-yl)methoxy]pyrimidine](/img/structure/B2475879.png)

![4-Pyrazol-1-yl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2475881.png)

![7-(furan-2-yl)-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2475885.png)

![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-4-carboxylic acid hydrochloride](/img/structure/B2475889.png)

![3-[4-Methyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2-oxochromen-3-yl]propanoic acid](/img/structure/B2475893.png)

![(E)-3-(3,4-dimethoxyphenyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B2475898.png)